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Compound of Interest

Compound Name: Substance P (1-9)

Cat. No.: B549627 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, playing a

crucial role in inflammation, pain perception, and mood regulation. The N-terminal fragment,

Substance P (1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major

metabolite of Substance P.[1] This document provides a detailed protocol for the chemical

synthesis of Substance P (1-9) utilizing Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis Strategy
The synthesis of Substance P (1-9) is achieved through the sequential addition of Nα-Fmoc

protected amino acids to a solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl)

protecting group is base-labile and is removed at each cycle with a piperidine solution. The

subsequent amino acid is then coupled to the deprotected N-terminus. This cycle is repeated

until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and

all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The

crude peptide is then purified by reversed-phase high-performance liquidography (RP-HPLC).

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
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Category Item Specification

Resin Glycine-preloaded Wang Resin
100-200 mesh, ~0.5 mmol/g

substitution

Rink Amide Resin
For C-terminally amidated

peptides

Amino Acids Fmoc-Arg(Pbf)-OH

Fmoc-Pro-OH

Fmoc-Lys(Boc)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Phe-OH

Fmoc-Gly-OH

Coupling Reagents

O-(1H-6-chlorobenzotriazole-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate (HCTU)

N,N-diisopropylethylamine

(DIPEA)

Deprotection Reagent Piperidine Reagent grade

Solvents N,N-dimethylformamide (DMF) Peptide synthesis grade

Dichloromethane (DCM) Reagent grade

Diethyl ether Anhydrous

Cleavage Reagents Trifluoroacetic acid (TFA) Reagent grade

Triisopropylsilane (TIS) Reagent grade

Water (H₂O) Deionized

Purification Acetonitrile (ACN) HPLC grade

Trifluoroacetic acid (TFA) HPLC grade

Water HPLC grade
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Experimental Protocols
Resin Swelling and Preparation

Place the desired amount of Glycine-preloaded Wang resin in a reaction vessel.

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with

gentle agitation.

Drain the DMF.

Fmoc Deprotection
Add a 20% solution of piperidine in DMF to the swollen resin.

Agitate the mixture for 5 minutes at room temperature.

Drain the solution.

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to

remove residual piperidine.

Amino Acid Coupling
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in

DMF.

Add 8 equivalents of DIPEA to the amino acid/HCTU solution.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive

(indicating free amines), the coupling step should be repeated.
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After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM

(3 times).

Peptide Chain Elongation
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the

Substance P (1-9) sequence: Phe, Phe, Gln, Gln, Pro, Lys, Pro, Arg.

Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail of 90% TFA, 5% TIS, and 5% H₂O.[1]

Add the cleavage cocktail to the dried peptide-resin.

Gently agitate the mixture for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under vacuum.

Purification and Characterization
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water

with 0.1% TFA).

Purify the peptide by RP-HPLC using a C18 column. A typical gradient is from 5% to 65%

acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

Collect the fractions containing the purified peptide.
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Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-

MS/MS).[2]

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary
Parameter Value Notes

Resin Substitution ~0.5 mmol/g

Amino Acid Equivalents 4 Relative to resin substitution

HCTU Equivalents 3.9 Relative to resin substitution

DIPEA Equivalents 8 Relative to resin substitution

Deprotection Solution 20% Piperidine in DMF

Cleavage Cocktail 90:5:5 TFA:TIS:H₂O [1]

Cleavage Time 2-3 hours
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Caption: Workflow for the solid-phase synthesis of Substance P (1-9).
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Caption: The iterative cycle of deprotection and coupling in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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